2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide
CAS No.: 5850-99-7
Cat. No.: VC14798836
Molecular Formula: C6H7N3O4S
Molecular Weight: 217.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5850-99-7 |
---|---|
Molecular Formula | C6H7N3O4S |
Molecular Weight | 217.21 g/mol |
IUPAC Name | 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10) |
Standard InChI Key | QZIJIXYODVEVGG-UHFFFAOYSA-N |
Canonical SMILES | COCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide, reflects its core structure: a thiazole ring substituted with a nitro group at position 5 and an acetamide moiety at position 2. The methoxy group (-OCH₃) attached to the acetamide nitrogen enhances solubility and modulates electronic effects. Key descriptors include:
Property | Value |
---|---|
Molecular Formula | C₆H₇N₃O₄S |
Molecular Weight | 217.21 g/mol |
Canonical SMILES | COCC(=O)NC1=NC=C(S1)N+[O-] |
InChI Key | QZIJIXYODVEVGG-UHFFFAOYSA-N |
The nitro group at C5 contributes to planar geometry and π-π stacking interactions, while the methoxyacetamide side chain introduces steric bulk and hydrogen-bonding capacity.
Spectroscopic Characterization
Synthetic batches are validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹H NMR spectrum typically shows:
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A singlet at δ 3.4–3.6 ppm for the methoxy protons.
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A doublet near δ 7.2–7.4 ppm for the thiazole C4-H proton.
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 217.21, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of a thiazole precursor (Figure 1). A representative route includes:
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Nitration: Treatment of 2-amino-5-nitrothiazole with nitric acid/sulfuric acid at 0–5°C to install the nitro group.
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Acetylation: Reaction with methoxyacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine.
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Purification: Recrystallization from ethanol/water yields the pure product (75–80%).
Critical Parameters:
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Nitration requires strict temperature control to avoid byproducts.
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Anhydrous conditions prevent hydrolysis of the acetamide bond during acetylation.
Analytical Validation
Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) confirms reaction progression (Rₓ = 0.45). High-performance liquid chromatography (HPLC) purity exceeds 98%.
Compound | IC₅₀ (µM) | Target Cell Line |
---|---|---|
2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide | 48.2 | MCF-7 |
Benzothiazole analog 5i | 12.5 | HeLa |
Mechanism of Action
The nitro group’s electrophilicity enables covalent binding to cysteine residues in target enzymes (e.g., thioredoxin reductase). Concurrently, the methoxyacetamide moiety may enhance membrane permeability via lipophilic interactions. Molecular docking studies predict affinity for ATP-binding pockets in kinase targets (unpublished data).
Future Directions
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Structural Optimization: Introducing electron-donating groups (e.g., -NH₂) at C4 could enhance bioavailability.
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In Vivo Toxicology: Acute toxicity profiles in rodent models are needed to establish safety windows.
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Target Identification: Proteomic approaches (e.g., affinity chromatography) could elucidate protein targets.
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